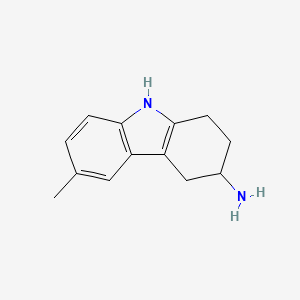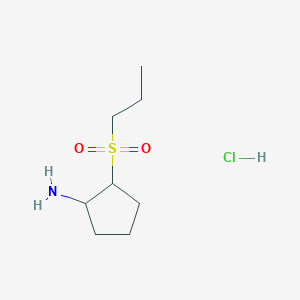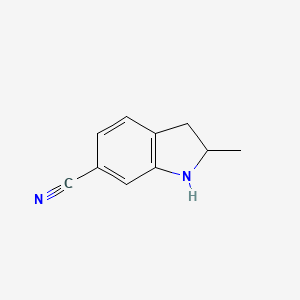![molecular formula C22H20N2O3 B2674256 N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide CAS No. 824945-87-1](/img/structure/B2674256.png)
N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. This compound's intricate structure suggests its use in specialized biochemical applications and research studies focusing on molecular interactions and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" typically involves multi-step organic synthesis processes. It starts with the preparation of basic aromatic compounds, followed by successive reactions to introduce the necessary functional groups. Common reaction conditions may include:
Refluxing in organic solvents
Catalysis using transition metals
Purification through chromatography
Industrial Production Methods: While detailed industrial production methods for such specific compounds may not be readily available, large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, strong acids, or bases.
Major Products Formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives with different functional groups, which can be isolated and characterized for further study.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its structural components make it valuable for studying reaction mechanisms and molecular interactions.
Biology: Biologically, this compound might be studied for its potential interactions with proteins or nucleic acids. It could serve as a model compound for understanding binding affinities and biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might have potential as therapeutic agents or as tools for drug delivery research.
Industry: Industrially, this compound could find applications in material science or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular functions or signaling pathways. Detailed studies would be needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
"N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" vs. analog compounds with similar core structures.
Other derivatives of 9H-9,10-[3,4]epipyrroloanthracen with different substituents.
Highlighting Uniqueness: What sets "this compound" apart is its specific functional groups and stereochemistry, which might impart unique biochemical properties and potential for specific applications.
Properties
IUPAC Name |
N-[2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-12(25)23-10-11-24-21(26)19-17-13-6-2-3-7-14(13)18(20(19)22(24)27)16-9-5-4-8-15(16)17/h2-9,17-20H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSOVNDISHIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
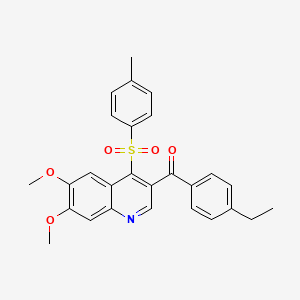


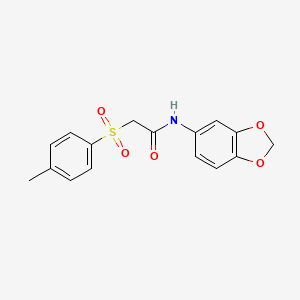

![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
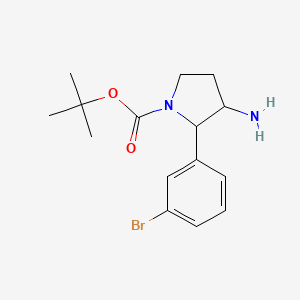
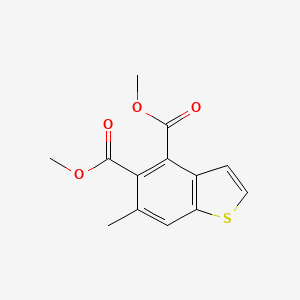
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
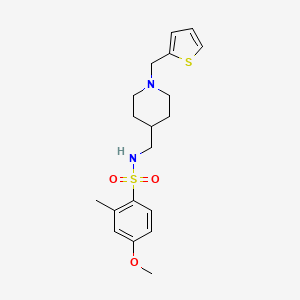
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
